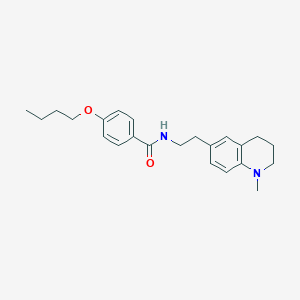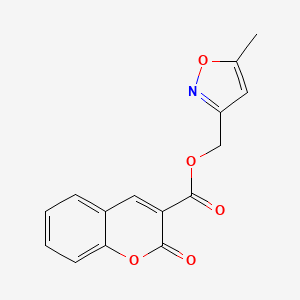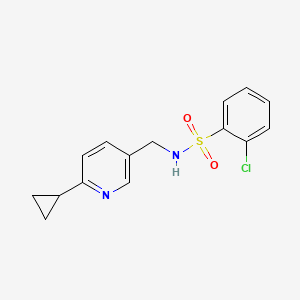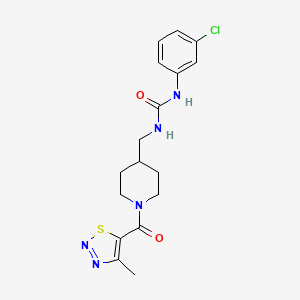
4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a chemical compound with the molecular formula C27H37N3O3. It is a type of 1,2,3,4-tetrahydroisoquinoline analog . These analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, like the compound , has been a subject of interest in the scientific community . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,3,4-tetrahydroisoquinoline scaffold . This scaffold is a common feature in many natural and synthetic compounds with diverse biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and depend on the specific functional groups present in the molecule . For instance, a novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .Applications De Recherche Scientifique
Synthesis and Structural Studies
The chemical structure of 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, while specific studies directly mentioning this compound were not found, research on closely related compounds provides insight into potential applications in synthetic chemistry and drug design. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their structural analysis could shed light on the synthetic pathways and structural characteristics of similar tetrahydroquinoline derivatives (Chau, Saegusa, & Iwakura, 1982).
Potential in Imaging and Diagnostics
Compounds with structures similar to this compound, such as sigma-2 receptor probes, demonstrate significant potential in medical imaging and diagnostics. Radiolabeled benzamide analogs, for example, have been evaluated for their ability to image sigma-2 receptors in vitro, indicating potential applications in tumor diagnosis and imaging (Xu et al., 2005).
Ligands for Receptor Studies
Similarly, arylamides hybrids of high-affinity σ2 receptor ligands have been explored as tools for the development of PET radiotracers, highlighting the role such compounds can play in enhancing the accuracy and efficiency of PET imaging, especially in tumors overexpressing P-glycoprotein (Abate et al., 2011).
Pharmaceutical Research and Development
The study of benzamide analogues and their binding to sigma receptors, such as in the development of fluorine-18-labeled compounds for PET imaging, underscores the pharmaceutical research applications. These studies are instrumental in identifying potential therapeutic agents and diagnostic tools, especially for solid tumors (Tu et al., 2007).
Mécanisme D'action
Orientations Futures
The future directions in the research of 1,2,3,4-tetrahydroisoquinoline analogs like “4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” could involve the development of novel analogs with potent biological activity . This could potentially lead to the discovery of new therapeutic agents for various diseases.
Propriétés
IUPAC Name |
4-butoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-4-16-27-21-10-8-19(9-11-21)23(26)24-14-13-18-7-12-22-20(17-18)6-5-15-25(22)2/h7-12,17H,3-6,13-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXDYUPDPONRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B2672095.png)
![[2-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B2672096.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2672097.png)
![N-(2-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2672100.png)
![N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B2672102.png)

![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)




![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2672113.png)

![N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2672117.png)
